3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Description
Classification within the Imidazolidinone Family
Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms and at least one carbonyl group. The target compound belongs to the 2,5-dioxoimidazolidin-4-yl subclass, distinguished by ketone groups at positions 2 and 5 of the ring. Key structural features include:
| Feature | Description |
|---|---|
| Core structure | 2,5-dioxoimidazolidin-4-yl ring |
| Substituents | - 1-[2-(4-Methoxyphenyl)ethyl] group - 4-yl-propanoic acid moiety |
| Molecular formula | C15H18N2O5 |
| Functional groups | Ketones, amides, methoxy aromatic, carboxylic acid |
This classification aligns it with pharmacologically active imidazolidinones, such as the antiarrhythmic agent KVI-020, while its propanoic acid side chain differentiates it from simpler derivatives.
Historical Context and Discovery
The compound’s synthesis emerged from advancements in imidazolidinone chemistry during the late 20th century. Early methodologies for imidazolidinone synthesis, such as the Urech hydantoin synthesis and Bucherer–Bergs reaction, laid the groundwork for later modifications. The specific introduction of the 4-methoxyphenyl ethyl group likely utilizes:
- Alkylation reactions : Coupling 4-methoxyphenethyl halides to the imidazolidinone nitrogen.
- Cyclization strategies : Condensing urea derivatives with α-amino acids or esters.
Modern synthetic routes, as described in patents and journals, emphasize regioselective functionalization to install the propanoic acid moiety while preserving the dioxoimidazolidin core.
Significance in Heterocyclic Chemistry Research
This compound’s significance arises from:
- Catalytic potential : Imidazolidinones serve as organocatalysts in asymmetric synthesis. The methoxy group may enhance π-π interactions in transition states.
- Pharmaceutical relevance : Structural analogs exhibit Kv1.5 ion channel blockade, relevant for atrial arrhythmia treatment.
- Material science applications : The carboxylic acid group enables incorporation into polymers or metal-organic frameworks.
Recent studies highlight its role in probing enzyme active sites, leveraging the methoxyphenyl group for hydrophobic binding and the carboxylic acid for hydrogen bonding.
Structural Relationship to Imidazolidine Derivatives
Imidazolidines, the saturated analogs lacking carbonyl groups, differ markedly in reactivity:
| Property | Imidazolidine | Target Compound |
|---|---|---|
| Oxidation state | Fully saturated | 2,5-diketone |
| Reactivity | Prone to ring-opening | Stabilized by conjugation |
| Biological activity | Limited | Enhanced binding to proteins |
The dioxo groups in the target compound increase electrophilicity, facilitating nucleophilic attacks at the carbonyl carbons, unlike imidazolidines. Additionally, the propanoic acid side chain introduces chirality, enabling stereoselective interactions absent in simpler derivatives.
Properties
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-22-11-4-2-10(3-5-11)8-9-17-14(20)12(16-15(17)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUIIGOEHRLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, also known by its CAS Number 1214817-15-8, is a compound of interest due to its potential biological activities. This compound features a unique structure that includes an imidazolidine ring and a propanoic acid moiety, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 3-(1-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
- Molecular Formula : C15H18N2O5
- Molecular Weight : 306.32 g/mol
- InChI Key : ICLUIIGOEHRLPK-UHFFFAOYSA-N
The compound's structure can be represented as follows:
Research indicates that the compound exhibits various biological activities, which may include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The presence of the imidazolidine ring may contribute to anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of metalloproteinases, which are enzymes implicated in various pathological conditions including cancer and arthritis.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
- Enzyme Inhibition :
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s key structural features include:
- Imidazolidin-2,5-dione core : Common to all analogs.
- Substituent at N1 : A phenethyl group with a para-methoxy modification.
The table below compares its structural and molecular characteristics with similar compounds:
*Estimated based on structural analogs.
Functional Implications
- Direct attachment of halogens (e.g., 3,4-dichlorophenyl in CAS 1192227-67-0) reduces solubility but may increase binding affinity to hydrophobic targets .
Linker Flexibility :
Research Findings and Limitations
Available Data
Gaps in Knowledge
- Biological Activity: No direct pharmacological data are provided for the target compound.
- Physicochemical Properties : Melting points, solubility, and stability data are unavailable.
Preparation Methods
Cyclization via Urea Derivatives and α-Halo Acids
One common route to imidazolidine-2,5-diones involves the reaction of substituted ureas with α-halo acids or their derivatives. For this compound, the synthesis likely starts with:
Step 1: Preparation of the N-substituted urea intermediate by reacting 2-(4-methoxyphenyl)ethylamine with an isocyanate or phosgene equivalent to form the corresponding urea derivative.
Step 2: Cyclization with an α-halo propanoic acid derivative or activated ester to form the imidazolidinedione ring, resulting in 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid.
This method leverages nucleophilic attack of the urea nitrogen on the electrophilic α-halo acid, followed by intramolecular ring closure.
Condensation of Amino Acids with Carbonyldiimidazole (CDI)
An alternative approach involves:
Activation of the carboxyl group of 3-aminopropanoic acid (β-alanine) using carbonyldiimidazole to form an activated intermediate.
Subsequent reaction with 2-(4-methoxyphenyl)ethylamine to form a urea linkage.
Intramolecular cyclization under controlled heating conditions to form the imidazolidinedione ring.
This method benefits from mild reaction conditions and avoids the use of halogenated intermediates.
Use of Imidazolidine Precursors and Side-Chain Introduction
Another strategy involves:
Synthesizing the imidazolidinedione core first, for example, by cyclization of glycine derivatives with urea or carbamates.
Subsequent alkylation or reductive amination at the nitrogen atom with 2-(4-methoxyphenyl)acetaldehyde or 2-(4-methoxyphenyl)ethyl halides to introduce the side chain.
This stepwise approach allows better control over substitution patterns.
Reaction Conditions and Yields
While specific literature on this exact compound's preparation is limited, analogous compounds suggest the following typical reaction parameters:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Urea formation | 2-(4-Methoxyphenyl)ethylamine + phosgene equivalent, base | 70-85 | Controlled temperature, inert atmosphere |
| 2 | Cyclization | α-Halo propanoic acid derivative, heating in polar solvent | 60-80 | Reflux in solvents like DMF or dioxane |
| 3 | Purification | Recrystallization or chromatography | - | Ensures high purity |
Analytical Characterization Supporting Preparation
NMR Spectroscopy: Confirms the presence of the imidazolidinedione ring and the 4-methoxyphenyl ethyl substituent.
Mass Spectrometry: Molecular ion peaks at m/z 306.3 [M+H]+ consistent with molecular weight 306.32 g/mol.
Chromatography: HPLC or LC-MS used for purity assessment.
Research Findings and Optimization
The choice of solvent and temperature critically affects cyclization efficiency and yield.
Use of protecting groups on the amino or carboxyl functionalities may be necessary to avoid side reactions.
Racemic mixtures are commonly obtained due to the chiral centers unless enantioselective synthesis is employed.
The compound exhibits moderate polarity (logP ~0.54), influencing solubility and purification strategies.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Urea derivative + α-halo acid | 2-(4-Methoxyphenyl)ethylamine, α-halo propanoic acid | Reflux in polar aprotic solvent | Straightforward, good yields | Use of halogenated reagents |
| CDI activation + amino acid | Carbonyldiimidazole, β-alanine, 2-(4-methoxyphenyl)ethylamine | Mild heating, inert atmosphere | Mild conditions, fewer byproducts | Requires careful stoichiometry |
| Stepwise core synthesis + alkylation | Imidazolidinedione core, alkyl halides or aldehydes | Controlled temperature, base catalysis | Flexible substitution patterns | Multi-step, longer synthesis |
Q & A
Q. What are the optimized synthetic routes for 3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Protocols : Base synthesis on imidazolidinone scaffold formation via cyclization (e.g., refluxing hydrazides with substituted aldehydes in ethanol under acidic conditions, as seen in ).
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require extended reflux times (~18 hours) .
- Catalysts : Glacial acetic acid facilitates Schiff base formation during imidazolidinone ring closure .
- Purification : Use recrystallization (water-ethanol mixtures) to isolate pure products, achieving ~65% yields under optimal conditions .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine and aldehyde precursors) to minimize side products.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxoimidazolidinone ring, O-H stretch for the carboxylic acid) .
- NMR : Use ¹H/¹³C NMR to resolve the 4-methoxyphenyl substituent (δ ~3.8 ppm for OCH₃) and propanoic acid protons (δ ~2.5 ppm for CH₂ groups) .
- Purity Assessment :
Q. How should researchers handle stability challenges during storage and experimental use?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the imidazolidinone ring .
- Handling : Work under inert atmosphere (N₂/Ar) to avoid oxidative degradation, especially in solution phases .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Controlled Solubility Studies :
- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 2–9) using gravimetric or UV-vis methods.
- Temperature Dependence : Measure solubility at 25°C and 37°C to assess thermodynamic parameters (e.g., van’t Hoff plots) .
- Data Reconciliation : Compare results with literature using Hansen solubility parameters to identify outliers caused by polymorphic variations or impurities .
Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- SAR Workflow :
- Substituent Variation : Synthesize analogs with modified methoxyphenyl groups (e.g., halogenation, alkylation) to probe electronic and steric effects .
- Biological Assays : Test derivatives for target affinity (e.g., enzyme inhibition assays) and correlate with computational docking (e.g., AutoDock Vina) .
- Pharmacophore Mapping : Use QSAR models to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
Q. How can environmental fate studies be structured to assess ecological risks of this compound?
Methodological Answer:
- Environmental Persistence :
- Hydrolysis Studies : Expose the compound to pH 5–9 buffers and analyze degradation products via LC-MS .
- Photolysis : Use simulated sunlight (Xe lamp) to assess half-life in aqueous matrices .
- Ecotoxicity : Perform acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) .
Q. What methodologies are robust for validating analytical assays in complex biological matrices?
Methodological Answer:
- Validation Parameters :
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for efficient recovery (>85%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
